Moschamine

描述

Synthesis Analysis

Moschamine and its related indole alkaloids have been synthesized through various innovative methods. A notable approach involves an iron-catalyzed oxidative radical coupling reaction developed to selectively construct indolofuran or bisphenolic indole cores, characteristic of this compound-related alkaloids. This method has facilitated the biomimetic synthesis of compounds like (+)-decursivine and 4,4″-bis(N-feruloyl)serotonin (Liang et al., 2016).

Molecular Structure Analysis

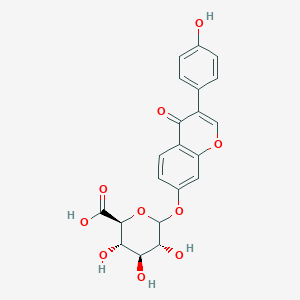

The molecular structure of this compound and its derivatives primarily involves the cyclization or dimerization of feruloylserotonin. Research efforts have provided detailed structural characterizations and spectral data of these alkaloids, highlighting their complex molecular architectures (Xia & Tong, 2018).

Chemical Reactions and Properties

This compound's chemical reactions and properties have been explored in various studies. For instance, its ability to inhibit proliferation of glioblastoma cells through cell cycle arrest and apoptosis showcases its potent biological activities. Moreover, this compound exhibits serotoninergic and cyclooxygenase inhibitory effects, highlighting its diverse chemical properties (Alexiou et al., 2017).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and stability, are crucial for its applications in various fields. However, specific details on these physical properties are less commonly reported in the literature and may require further experimental studies to fully elucidate.

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity with other compounds and its stability under various conditions, are of significant interest. Its interactions with biological targets, like serotonin receptors and cyclooxygenase enzymes, provide insights into its mechanism of action and potential therapeutic applications. The compound's bioavailability and biological activities, including its inhibitory effects on specific cellular processes, have been documented, offering a glimpse into its chemical behavior in biological systems (Park, 2012).

References

- (Liang et al., 2016): Biomimetic Synthesis of this compound-Related Indole Alkaloids via Iron-Catalyzed Selectively Oxidative Radical Coupling.

- (Xia & Tong, 2018): this compound-Related Indole Alkaloids: A Comprehensive Overview.

- (Alexiou et al., 2017): this compound Inhibits Proliferation of Glioblastoma Cells via Cell Cycle Arrest and Apoptosis.

- (Park, 2012): Synthesis, Biological Activities, and Bioavailability of this compound.

科学研究应用

血清素活性及抗氧化特性

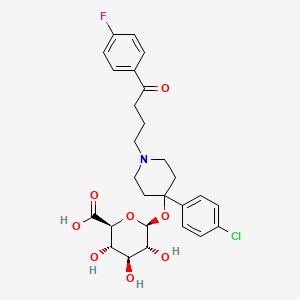

Moschamine已被鉴定出具有血清素活性,这在炎症、肥胖、高血压、行为和认知功能障碍等多种人类疾病的发生和发展中起着至关重要的作用 {svg_1}. 它还表现出抗氧化活性,这对于对抗各种病理状况中的氧化应激至关重要 {svg_2}.

抗炎作用

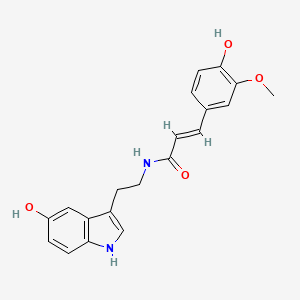

研究表明,this compound可以作为COX抑制剂,这对于减少炎症具有重要意义。 这种特性在炎症在疾病中起关键作用的疾病(例如关节炎和其他炎症性疾病)中尤为重要 {svg_3}.

神经保护潜力

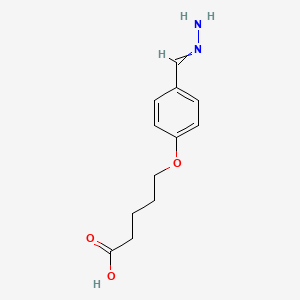

N-阿魏酰丝氨酸在神经保护方面显示出希望,特别是在阿尔茨海默病的背景下。 它减弱了用β-淀粉样蛋白处理的人类神经母细胞瘤细胞中的神经元氧化应激和凋亡,表明它可能在缓解神经退行性疾病中发挥作用 {svg_4}.

免疫调节作用

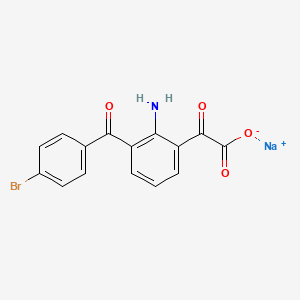

该化合物因其对实验性关节炎严重程度的影响而被与甲氨蝶呤(类风湿性关节炎治疗的标准药物)进行了比较。 它已显示出可以调节关键促炎标志物的表达,表明它具有作为免疫调节剂的潜力 {svg_5}.

抗癌活性

This compound的药理学应用扩展到抗癌作用。 它在抑制癌细胞增殖和诱导癌细胞凋亡中的作用正在被探索,为癌症治疗提供了潜在途径 {svg_6}.

软骨保护

N-阿魏酰丝氨酸已被发现可以抑制基质金属蛋白酶的表达,基质金属蛋白酶参与软骨降解。 这表明它可用于保护像骨关节炎这样的疾病中的软骨降解 {svg_7}.

作用机制

Target of Action

Moschamine, also known as N-Feruloylserotonin, is an alkaloid and polyphenol found in safflower seeds . It has been found to suppress the expression of matrix metalloproteinases MMP3/13 and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), thus attenuating cartilage degradation . It is also a selective FAAH inhibitor that inhibits [H]-AEA uptake and cell proliferation at low concentrations .

Mode of Action

The compound interacts with its targets, primarily the matrix metalloproteinases and FAAH, to inhibit their activity. This results in the suppression of cartilage degradation and cell proliferation .

Biochemical Pathways

The biosynthetic pathway of N-Feruloylserotonin has been reported. In plants, the enzyme anthranilate synthase (AS) modulates the production or suppression of tryptophan from chorismate. Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) into tryptamine . This tryptamine is then hydroxylated into serotonin, which is the precursor to N-Feruloylserotonin .

Pharmacokinetics

Its solubility in dmso is known to be 100 mg/ml , which may impact its bioavailability

Result of Action

The primary result of this compound’s action is the attenuation of cartilage degradation, which is achieved by suppressing the expression of matrix metalloproteinases . It also ameliorates atherosclerosis

属性

IUPAC Name |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKJYWENWLOMY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172925 | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

193224-22-5, 68573-23-9 | |

| Record name | Feruloylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193224-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Feruloyl serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRYPTAMINE, N-FERULOYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Feruloyl Serotonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FERULOYL SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115 - 117 °C | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)